N-(4-aminophenyl)-3-(azepan-1-yl)propanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-aminophenyl)-3-(azepan-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c16-13-5-7-14(8-6-13)17-15(19)9-12-18-10-3-1-2-4-11-18/h5-8H,1-4,9-12,16H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLSVFCFXFMFCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCC(=O)NC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201222930 | |
| Record name | N-(4-Aminophenyl)hexahydro-1H-azepine-1-propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201222930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937607-99-3 | |
| Record name | N-(4-Aminophenyl)hexahydro-1H-azepine-1-propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937607-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Aminophenyl)hexahydro-1H-azepine-1-propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201222930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar Studies and Molecular Design
Design Rationale for N-(4-aminophenyl)-3-(azepan-1-yl)propanamide Derivatives
The design of this compound derivatives is predicated on the assembly of three key pharmacophoric fragments: a cyclic amine (azepane), a flexible linker (propanamide), and an aromatic recognition element (4-aminophenyl). This modular design allows for systematic modifications to probe the chemical space around a biological target and optimize pharmacological properties.
The core scaffold is envisioned to interact with target proteins through a combination of hydrogen bonds, hydrophobic interactions, and ionic bonds. The rationale for selecting each component is as follows:
Azepane Moiety: The seven-membered azepane ring offers a three-dimensional structure that can fit into specific binding pockets. nih.gov Its basic nitrogen atom can act as a hydrogen bond acceptor or be protonated to form ionic interactions. The conformational flexibility of the azepane ring allows it to adopt various shapes to maximize contact with the target.
4-Aminophenyl Group: This aromatic ring serves as a key recognition element, potentially engaging in π-π stacking, hydrophobic, and hydrogen bonding interactions. The primary amino group is a critical feature, capable of acting as both a hydrogen bond donor and acceptor, which is often crucial for anchoring the molecule to its biological target.
Propanamide Linker: This three-carbon amide linker provides a suitable distance and conformational flexibility between the azepane and the 4-aminophenyl moieties. The amide bond itself is a key pharmacophoric feature, capable of forming strong hydrogen bonds with protein backbones. The length and nature of the linker can significantly influence the compound's ability to adopt an optimal binding conformation.
Impact of Azepane Moiety Modifications on Biological Activity
Modifications to the azepane ring are a key strategy in optimizing the biological activity of this class of compounds. The size, substitution pattern, and conformational flexibility of this cyclic amine can have a profound impact on potency and selectivity.
Ring Size and Substitution: The seven-membered azepane ring is often compared to smaller (piperidine, pyrrolidine) or larger cyclic amines to determine the optimal ring size for a specific target. Substituents on the azepane ring can be introduced to probe for additional binding interactions or to modulate physicochemical properties such as lipophilicity and metabolic stability. For instance, introducing hydroxyl or amino groups can create new hydrogen bonding opportunities, while alkyl groups can enhance hydrophobic interactions.
Conformational Restriction: While flexibility can be advantageous, in some cases, a more rigid analog may exhibit higher potency by reducing the entropic penalty of binding. Introducing conformational constraints, such as bicyclic structures or double bonds within the azepane ring system, can lock the molecule into a more bioactive conformation.
| Modification | Rationale | Potential Impact on Activity |
| Varying Ring Size | Determine optimal fit in the binding pocket. | Increase or decrease in potency. |
| Introducing Substituents | Probe for additional binding interactions. | Enhanced potency and selectivity. |
| Conformational Restriction | Reduce entropic penalty upon binding. | Increased potency. |
Role of the 4-aminophenyl Group in Molecular Recognition
The 4-aminophenyl group is a critical component for molecular recognition and binding affinity. Its aromatic nature and the presence of the primary amino group allow for a variety of interactions with biological targets.
Hydrogen Bonding: The primary amine at the 4-position is a potent hydrogen bond donor and can also act as an acceptor. This group is often involved in forming key interactions that anchor the ligand in the binding site. The nitrogen of the amide linker can also participate in hydrogen bonding.
Aromatic Interactions: The phenyl ring can engage in several types of non-covalent interactions, including:
π-π stacking: Interaction with aromatic residues of the target protein, such as phenylalanine, tyrosine, or tryptophan.
Cation-π interactions: Interaction with positively charged residues like lysine (B10760008) or arginine.
Hydrophobic interactions: The non-polar surface of the phenyl ring can interact with hydrophobic pockets in the target protein.
Substitution on the phenyl ring can further modulate these interactions. Electron-donating or electron-withdrawing groups can alter the electronic properties of the ring, influencing the strength of π-π stacking and cation-π interactions. Bulky substituents can be used to probe the size and shape of the binding pocket.
| Interaction Type | Interacting Partner in Protein | Impact on Binding |
| Hydrogen Bonding | Amino acid residues (e.g., Asp, Glu, Ser) | Anchoring the ligand |
| π-π Stacking | Aromatic amino acids (e.g., Phe, Tyr, Trp) | Increased affinity |
| Cation-π Interaction | Basic amino acids (e.g., Lys, Arg) | Enhanced binding |
| Hydrophobic Interaction | Non-polar amino acid residues | Improved potency |
Propanamide Linker Influence on Compound Potency and Selectivity
Linker Length and Flexibility: The three-carbon chain of the propanamide linker provides a degree of flexibility, allowing the azepane and 4-aminophenyl groups to orient themselves optimally within the binding site. Varying the linker length by adding or removing methylene (B1212753) units can be used to fine-tune the distance between these two key pharmacophores. A shorter or longer linker may be required to achieve optimal interactions with a specific target.
Amide Bond Isosteres: The amide bond is susceptible to hydrolysis by proteases in the body. Replacing the amide bond with bioisosteres—chemical groups with similar steric and electronic properties—can improve metabolic stability and oral bioavailability. Examples of amide isosteres include esters, ketones, and various heterocyclic rings.
Rational Design Principles for Lead Optimization
The process of optimizing a lead compound like this compound involves a cyclical process of design, synthesis, and biological testing. danaher.com The goal is to improve potency, selectivity, and pharmacokinetic properties while minimizing toxicity. patsnap.compatsnap.com
Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, structure-based drug design (SBDD) can be a powerful tool for lead optimization. patsnap.com Molecular docking studies can be used to predict the binding mode of this compound derivatives and to identify potential modifications that could enhance binding affinity.
Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model can be developed based on a set of known active compounds. This model defines the essential three-dimensional arrangement of functional groups required for biological activity and can guide the design of new, more potent analogs.
ADMET Profiling: Throughout the lead optimization process, it is crucial to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compounds. danaher.com Early identification of liabilities in these areas can save significant time and resources. Modifications to the lead structure can be made to improve properties such as solubility, membrane permeability, and metabolic stability.
Mechanistic Investigations and Molecular Target Identification
In Vitro Pharmacological Profiling Methodologies
The initial characterization of a novel compound like N-(4-aminophenyl)-3-(azepan-1-yl)propanamide would involve a broad range of in vitro assays to determine its biological activity profile. This screening process helps to identify potential therapeutic applications and understand the compound's mechanism of action at a molecular level.
Enzyme Inhibition Assays
Enzyme inhibition assays are fundamental in determining if a compound can selectively block the activity of specific enzymes. For a compound with the structural motifs of this compound, several enzyme families would be of interest.
Cathepsin L: Given that some azepanone-based structures have been investigated as inhibitors of cathepsin L, this would be a logical enzyme to screen against. nih.gov Cathepsin L is a lysosomal cysteine protease involved in various physiological and pathological processes, including cancer. nih.govrsc.org An assay would typically involve incubating recombinant human cathepsin L with a fluorogenic substrate. The ability of this compound to reduce the rate of substrate cleavage would indicate inhibitory activity, and a dose-response curve would be generated to determine the IC50 value.
Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. nih.govnih.gov The Ellman's method is a common in vitro assay used to screen for cholinesterase inhibitors. The assay measures the activity of the enzyme by monitoring the formation of a colored product.
Monoamine Oxidases (MAOs): MAO-A and MAO-B are enzymes that metabolize neurotransmitters like serotonin (B10506) and dopamine. Derivatives of 4-aminophenethylamine have been explored as MAO inhibitors. nih.govnih.gov The potential of this compound to inhibit MAO-A and MAO-B would be assessed using assays that measure the enzymatic conversion of a substrate, often with a fluorescent or radioactive label.
Receptor Binding Studies
Receptor binding assays are used to determine if a compound can bind to specific receptors and with what affinity.
G Protein-Coupled Receptors (GPCRs): This is a large family of receptors involved in a vast array of physiological processes, making them common targets for drug discovery. A broad panel of GPCR binding assays would be used to screen this compound to identify any potential interactions.
Histamine (B1213489) H3 Receptor: The histamine H3 receptor is a GPCR that modulates neurotransmitter release in the central nervous system. nih.gov Radioligand binding assays are commonly used to study interactions with this receptor. nih.gov These assays involve competing the test compound against a known radiolabeled ligand that binds to the receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is a measure of its binding affinity.
Cellular Pathway Modulation Analysis
Once a compound's enzymatic or receptor targets are identified, further studies are conducted in cell-based models to understand its effects on cellular signaling pathways. This can involve a variety of techniques, such as Western blotting to measure changes in protein expression or phosphorylation, reporter gene assays to assess transcriptional activity, and high-content imaging to visualize changes in cellular morphology or protein localization.
Identification of Specific Molecular Targets and Binding Sites
While broad screening can identify potential targets, further experiments are necessary to confirm these interactions and pinpoint the specific binding site. For instance, if this compound showed activity against a particular enzyme, kinetic studies would be performed to determine the type of inhibition (e.g., competitive, non-competitive). Site-directed mutagenesis of the target protein, followed by binding or activity assays, can help to identify the specific amino acid residues involved in the interaction. Computational molecular docking studies can also provide valuable insights into the putative binding mode of the compound. For example, docking studies have been used to understand the interaction of 4-aminophenyl acetamides and propanamides with the TRPV1 receptor. nih.gov
Elucidation of Mode of Action at the Molecular Level
Understanding the mode of action involves detailing the precise molecular events that follow the binding of the compound to its target. For an enzyme inhibitor, this would involve characterizing how it interferes with substrate binding or the catalytic mechanism. For a receptor ligand, it would be important to determine if it acts as an agonist, antagonist, or inverse agonist. For example, studies on the histamine H3 receptor have distinguished between antagonists and inverse agonists based on their effects on the receptor's constitutive activity. nih.gov
Structure-Mechanism Relationships
Structure-mechanism relationship studies aim to understand how the chemical structure of a compound determines its biological activity and mechanism of action. This is typically achieved by synthesizing and testing a series of analogues of the lead compound. By systematically modifying different parts of the molecule (e.g., the aminophenyl group, the azepane ring, the propanamide linker), researchers can identify the key structural features required for target binding and activity. This information is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a drug candidate. Such studies have been conducted for various propanamide derivatives to understand their interactions with targets like the TRPV1 receptor. nih.gov
Pre Clinical Pharmacological Studies Excluding Clinical Human Trials and Safety
In Vivo Proof-of-Concept Studies in Animal Models (Focus on Efficacy Endpoints)
No published research detailing the use of N-(4-aminophenyl)-3-(azepan-1-yl)propanamide in animal models for any disease, and therefore no efficacy data, could be located.
Comparative Pharmacological Evaluation of Analogues
Without primary data on the compound itself, a comparative evaluation with its analogues is not feasible.
It is possible that research on this compound exists within proprietary databases of pharmaceutical companies or is part of ongoing, unpublished studies. However, until such data is made publicly available through scientific journals or patents, a detailed article on its preclinical pharmacology cannot be accurately generated.
Computational Chemistry and Molecular Modeling Applications
Ligand-Based Drug Design Approaches
Ligand-based drug design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown, relying instead on the information derived from molecules known to interact with the target. nih.govgardp.org By analyzing a set of active and inactive compounds, LBDD methods can build models that define the key structural and chemical features required for biological activity. nih.govjubilantbiosys.com
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For N-(4-aminophenyl)-3-(azepan-1-yl)propanamide and its derivatives, a QSAR study would involve synthesizing a library of analogs with systematic modifications to the core scaffold. These modifications could include altering substituents on the aminophenyl ring or modifying the azepane group.
The biological activity of each compound would be experimentally determined, and this data would serve as the dependent variable in the QSAR model. nih.gov Various molecular descriptors (e.g., physicochemical properties like hydrophobicity, electronic parameters, and steric properties) would be calculated for each analog to serve as the independent variables. nih.gov The goal is to generate a statistically robust equation that quantifies the impact of each descriptor on the activity. For instance, a derived QSAR model might reveal that increased lipophilicity in one region of the molecule and the presence of an electron-donating group in another are crucial for enhanced inhibitory potency. nih.gov Such models provide predictive power for designing new, more potent compounds and offer insights into the mechanism of action. researchgate.net
Table 1: Hypothetical QSAR Data for this compound Derivatives This table is for illustrative purposes and does not represent real experimental data.
| Compound ID | R1 Group (on Phenyl Ring) | R2 Group (on Azepane Ring) | LogP (Hydrophobicity) | Electronic Parameter (σ) | Predicted pIC50 | Experimental pIC50 |
|---|---|---|---|---|---|---|
| 1 | -H | -H | 2.5 | 0.00 | 6.5 | 6.4 |
| 2 | -Cl | -H | 3.2 | 0.23 | 7.1 | 7.2 |
| 3 | -OCH3 | -H | 2.4 | -0.27 | 6.8 | 6.9 |
| 4 | -H | -OH | 2.1 | 0.00 | 6.2 | 6.3 |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is another key ligand-based approach that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) necessary for a molecule to exert a specific biological effect. researchgate.net These features typically include hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic centers. researchgate.net
For this compound, a pharmacophore model would be generated by superimposing a set of its active analogs and extracting their common chemical features in 3D space. researchgate.net A resulting model might identify the primary amine of the aminophenyl group as a hydrogen bond donor, the carbonyl oxygen of the propanamide linker as a hydrogen bond acceptor, the phenyl ring as an aromatic feature, and the azepane ring as a hydrophobic group. This 3D arrangement of features constitutes a hypothesis for the key interactions with the biological target. researchgate.net
Once validated, this pharmacophore model can be used as a 3D query to perform virtual screening on large chemical databases. This process rapidly filters millions of compounds to identify novel molecules that match the pharmacophoric features, potentially leading to the discovery of new chemical scaffolds with the desired biological activity. jubilantbiosys.com
Structure-Based Drug Design Approaches
When the 3D structure of the biological target (e.g., an enzyme or receptor) is available, structure-based drug design (SBDD) methods can be employed. gardp.org These techniques use the target's structural information to design or identify molecules that can bind to it with high affinity and selectivity. purdue.edu
Molecular docking is a computational simulation that predicts the preferred binding mode and affinity of a ligand to a macromolecular target. gardp.orgmdpi.com In the case of this compound, docking simulations would be performed using the crystal structure of a relevant protein target, such as a protein kinase, obtained from the Protein Data Bank. nih.gov
The simulation algorithm samples a vast number of possible conformations and orientations of the compound within the protein's active site, calculating a "docking score" for each pose to estimate the binding affinity. mdpi.com The results can reveal key intermolecular interactions, such as hydrogen bonds between the ligand's amide group and specific amino acid residues (e.g., aspartate or serine) in the active site, or hydrophobic interactions involving the azepane and phenyl rings. mdpi.com This detailed understanding of binding interactions is crucial for optimizing the ligand's structure to improve its potency and selectivity. nih.gov
Table 2: Illustrative Molecular Docking Scores for this compound Against Various Kinase Targets This table is for illustrative purposes and does not represent real experimental data.
| Protein Target (PDB ID) | Kinase Family | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| EGFR (2RD0) | Tyrosine Kinase | -8.5 | Met793, Lys745 |
| VEGFR-2 (4ASD) | Tyrosine Kinase | -9.1 | Cys919, Asp1046 |
| Abl (3QRJ) | Tyrosine Kinase | -8.2 | Met318, Ile360 |
| PI3Kα (3HHM) | Lipid Kinase | -7.9 | Val851, Ser774 |
Molecular Dynamics Simulations for Binding Conformations
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view by modeling the movement of atoms and molecules over time. gardp.org Following a docking study, MD simulations can be used to assess the stability of the predicted binding pose of this compound within the protein's active site.
By simulating the behavior of the ligand-protein complex in a physiological environment (including water and ions) over nanoseconds or longer, MD can reveal subtle conformational changes in both the ligand and the protein upon binding. This technique helps validate the docking results, provides a more accurate estimation of binding free energy, and clarifies the role of molecular flexibility in the recognition process.
Density Functional Theory (DFT) Applications in Electronic Property Analysis
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules with high accuracy. nih.gov Applying DFT calculations to this compound can provide fundamental insights into its intrinsic chemical characteristics that govern its biological activity. researchgate.net
DFT can be used to calculate a range of electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map, which visualizes the electron density distribution across the molecule. This map highlights electron-rich regions (potential hydrogen bond acceptors) and electron-poor regions (potential hydrogen bond donors), which are critical for molecular recognition by a biological target. researchgate.net
Table 3: Hypothetical Electronic Properties of this compound Calculated by DFT This table is for illustrative purposes and does not represent real computational data.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -5.8 eV | Relates to electron-donating ability |
| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 4.6 eV | Indicates chemical stability and reactivity |
Derivatization and Analog Development Strategies
Systematic Modification of the Azepane Moiety
The azepane ring, a seven-membered saturated nitrogen heterocycle, significantly influences the molecule's basicity, lipophilicity, and conformational flexibility. lifechemicals.com Its modification is a key strategy for optimizing interactions with a biological target and improving pharmacokinetic properties. Due to their flexible ring structures, substituted azepanes possess a conformational diversity that is often critical for their bioactivity. lifechemicals.com
Key modification strategies include:
Ring Homologation and Contraction: Altering the ring size to the more common five-membered (pyrrolidine) or six-membered (piperidine) rings can probe the spatial requirements of the target's binding pocket. While piperidine (B6355638) and pyrrolidine (B122466) are widespread in medicinal chemistry, the seven-membered azepane is less common, offering an opportunity to explore novel chemical space. nih.gov
Introduction of Substituents: Adding small alkyl, polar (e.g., hydroxyl), or halogen (e.g., fluorine) groups to the carbon atoms of the azepane ring can explore new binding interactions, block sites of metabolic degradation, and fine-tune the compound's lipophilicity.
Conformational Constraint: Introducing elements of rigidity, such as double bonds or bicyclic structures, can lock the azepane ring into a specific conformation. This can lead to increased binding affinity if the preferred conformation matches the bioactive state.
The following table illustrates hypothetical modifications to the azepane ring and their potential impact on receptor binding affinity.
| Compound ID | Azepane Moiety Modification | Rationale | Hypothetical Receptor Binding Affinity Ki (nM) |
| Parent | Azepane | Baseline compound | 50 |
| MOD-AZ-01 | Piperidine | Ring contraction; reduced flexibility | 75 |
| MOD-AZ-02 | Pyrrolidine | Further ring contraction | 150 |
| MOD-AZ-03 | 4-Hydroxyazepane | Introduce H-bond donor/acceptor | 35 |
| MOD-AZ-04 | 4,4-Difluoroazepane | Block potential C-H oxidation, alter pKa | 45 |
| MOD-AZ-05 | Azocane | Ring expansion; increased flexibility | 200 |
Exploration of Substitutions on the 4-aminophenyl Ring
Key derivatization approaches include:
Positional Isomerism: Moving the amino group to the meta (3-position) or ortho (2-position) of the phenyl ring alters the geometry of hydrogen bond donation and can uncover different binding modes.
Aromatic Substitution: Introducing small electron-withdrawing (e.g., -F, -Cl) or electron-donating (e.g., -CH₃, -OCH₃) substituents at the positions ortho or meta to the amide linkage can modulate the pKa of the aniline (B41778) nitrogen and the electron density of the aromatic ring. mdpi.com
Amino Group Modification: Acylation or alkylation of the primary amine can probe its role as a hydrogen bond donor. Replacing the amine with other functional groups (e.g., -OH, -CH₃) can determine its necessity for biological activity.
The table below presents a hypothetical structure-activity relationship for substitutions on the 4-aminophenyl ring.
| Compound ID | 4-aminophenyl Ring Modification | Rationale | Hypothetical Biological Activity IC₅₀ (µM) |
| Parent | 4-amino | Baseline compound | 1.0 |
| MOD-AP-01 | 3-amino | Positional isomer | 5.2 |
| MOD-AP-02 | 2-amino | Positional isomer | 12.5 |
| MOD-AP-03 | 4-amino-3-fluoro | Add electron-withdrawing group | 0.8 |
| MOD-AP-04 | 4-amino-3-methyl | Add electron-donating group | 1.5 |
| MOD-AP-05 | 4-hydroxy | Replace amine with hydroxyl | 25.0 |
Alterations of the Propanamide Linker
The propanamide linker dictates the spatial relationship between the azepane and aminophenyl moieties. Its length, rigidity, and substitution pattern are critical for ensuring optimal orientation of the terminal groups for target engagement. nih.govfrontiersin.org The stability of the linker is also paramount, as premature cleavage can lead to loss of activity. frontiersin.org
Strategies for linker modification involve:
Varying Chain Length: Shortening the linker to an acetamide (B32628) (two-carbon) or lengthening it to a butanamide (four-carbon) chain can help determine the optimal distance for biological activity.
Introducing Rigidity: Incorporating conformational constraints such as a double bond (propenamide) or a cyclopropyl (B3062369) group can reduce the number of available conformations, potentially leading to a lower entropic penalty upon binding and thus higher affinity.
Substitution on the Alkyl Chain: Placing substituents, such as a methyl or hydroxyl group, on the carbons of the propanamide backbone can introduce chirality and create new stereospecific interactions with the target protein. These modifications can also influence the linker's susceptibility to metabolism. frontiersin.org
This table shows potential linker modifications and their hypothetical effects on metabolic stability.
| Compound ID | Propanamide Linker Alteration | Rationale | Hypothetical Metabolic Half-life (T½, min) |
| Parent | Propanamide | Baseline compound | 30 |
| MOD-LK-01 | Acetamide (shortened) | Alter spacing | 25 |
| MOD-LK-02 | Butanamide (lengthened) | Alter spacing | 40 |
| MOD-LK-03 | 2-Methylpropanamide | Introduce steric hindrance | 65 |
| MOD-LK-04 | (E)-Propenamide | Introduce rigidity | 55 |
Bioisosteric Replacement Strategies
The amide bond, while a versatile functional group, can be susceptible to enzymatic hydrolysis in vivo. cambridgemedchemconsulting.com Bioisosteric replacement, a strategy in which a functional group is replaced by another with similar physical and chemical properties, is a powerful tool to enhance metabolic stability and other drug-like properties. researchgate.netdrughunter.com
Common bioisosteres for the amide group in the propanamide linker include:
Heterocyclic Rings: Five-membered rings such as 1,2,3-triazoles and 1,2,4-oxadiazoles are excellent amide isosteres. cambridgemedchemconsulting.comnih.gov They mimic the trans geometry of the amide bond, are generally resistant to hydrolysis, and maintain the capacity for hydrogen bonding. cambridgemedchemconsulting.comnih.gov
Alternative Acyclic Groups: Replacing the amide with functional groups like a sulfonamide, urea (B33335), carbamate, or a trifluoroethylamine can significantly alter metabolic stability, hydrogen bonding patterns, and lipophilicity. cambridgemedchemconsulting.comdrughunter.com
The following table compares the parent compound with hypothetical analogs featuring amide bioisosteres.
| Compound ID | Bioisosteric Replacement | Rationale | Hypothetical Metabolic Half-life (T½, min) | Hypothetical Potency (IC₅₀, µM) |
| Parent | Amide | Baseline compound | 30 | 1.0 |
| MOD-BR-01 | 1,2,3-Triazole | Improve metabolic stability | >180 | 1.5 |
| MOD-BR-02 | 1,2,4-Oxadiazole | Improve metabolic stability | >180 | 2.1 |
| MOD-BR-03 | Sulfonamide | Alter H-bonding and electronics | 120 | 8.0 |
| MOD-BR-04 | Trifluoroethylamine | Block hydrolysis, increase lipophilicity | >240 | 4.5 |
Combinatorial Chemistry Approaches for Library Synthesis
To efficiently explore the vast chemical space created by the derivatization strategies described above, combinatorial chemistry offers a powerful approach for the rapid synthesis of a large number of related compounds, known as a library. wikipedia.orgnih.gov This method allows for the simultaneous synthesis of many molecules, which can then be subjected to high-throughput screening to identify promising candidates. pharmatutor.org
A split-pool synthesis strategy on a solid support is a common combinatorial method. wikipedia.org For the N-(4-aminophenyl)-3-(azepan-1-yl)propanamide scaffold, a library could be generated by systematically combining a diverse set of building blocks corresponding to the three main structural components:
Building Block A (Cyclic Amines): A set of various cyclic amines (e.g., pyrrolidine, piperidine, azepane, and substituted versions thereof) would be coupled to a solid-phase resin.
Building Block B (Linker Precursors): An acrylic acid derivative would be reacted with the resin-bound amines in a Michael addition reaction, followed by coupling to the next building block. Variations in this step could introduce diversity in the linker.
Building Block C (Aromatic Amines): A collection of substituted anilines (or their nitro precursors, which are later reduced) would be coupled to the linker to complete the synthesis.
This approach, combining perhaps 10 different cyclic amines, 5 linker variations, and 20 substituted anilines, could rapidly generate a library of 1,000 unique compounds (10 x 5 x 20). Screening this library would provide a comprehensive map of the structure-activity relationship, accelerating the identification of an optimized clinical candidate.
Translational Research Perspectives and Future Directions
Identification of Novel Therapeutic Niches
The structural components of N-(4-aminophenyl)-3-(azepan-1-yl)propanamide, namely the azepane ring and the N-(4-aminophenyl)propanamide moiety, suggest potential therapeutic applications in oncology and neurodegeneration.
Oncology:
The azepine scaffold, a core component of the azepane ring, has gained significant attention in the development of anticancer agents. korea.ac.krnih.gov Azepine-based compounds have demonstrated a variety of anticancer activities, and several have been investigated as kinase inhibitors, histone deacetylase inhibitors, and tubulin inhibitors. korea.ac.krresearchgate.net Furthermore, some azepane derivatives have shown cytotoxic potential against various human cancer cell lines, acting through mechanisms such as apoptosis. mdpi.com The presence of the azepane ring in this compound suggests that it could be a valuable candidate for further investigation in cancer therapy.
Neurodegeneration:
Azepane-based compounds have also shown promise in the context of neurodegenerative diseases. nih.gov Some derivatives have been explored as treatments for Alzheimer's disease. nih.gov Chiral azepines, in particular, have demonstrated potential against neurodegenerative conditions through their interaction with targets such as the GABA receptor. benthamdirect.com The conformational flexibility of the azepane ring can be crucial for its bioactivity, allowing for specific interactions with biological targets in the central nervous system. lifechemicals.com An N-benzylated azepane has been identified as a potent inhibitor of monoamine transporters, suggesting a potential role for such scaffolds in addressing neuropsychiatric disorders. acs.orgunibe.chresearchgate.net
Challenges in Lead Compound Development
The development of this compound into a lead compound is not without its challenges. The azepane scaffold, while offering structural diversity, can present hurdles in terms of metabolic stability. For instance, some 2-oxo-azepane derivatives have shown high metabolic clearance, which could limit their therapeutic efficacy. nih.gov
Furthermore, achieving selectivity for specific biological targets is a common challenge in drug development. The flexible nature of the azepane ring, while potentially beneficial for binding to various targets, may also lead to off-target effects. lifechemicals.com Therefore, careful structural modifications and optimization would be necessary to enhance the selectivity and metabolic stability of this compound.
Future Research Avenues in Synthetic Methodology and Biological Characterization
Future research on this compound should focus on developing efficient and versatile synthetic methodologies. Recent advances in the synthesis of azepane-based compounds include ring-closing and ring-expansion reactions, as well as multistep sequences. researchgate.net Exploring novel catalytic systems, such as copper(I)-catalyzed tandem amination/cyclization reactions, could provide efficient routes to functionalized azepanes. nih.gov Additionally, new methods for the synthesis of N-aryl amides, such as those utilizing hypervalent iodine-mediated rearrangements or palladium-catalyzed cross-coupling reactions, could be adapted for the synthesis of this compound and its analogs. mdpi.commit.edu
In terms of biological characterization, a comprehensive screening of this compound against a panel of cancer cell lines and in models of neurodegenerative diseases is warranted. Structure-activity relationship (SAR) studies, guided by computational modeling and molecular docking, will be crucial for identifying key structural features responsible for its biological activity and for optimizing its potency and selectivity. nih.gov
Emerging Applications and Unexplored Biological Activities
Beyond oncology and neurodegeneration, the structural motifs of this compound suggest other potential therapeutic applications. For instance, 4-aminophenyl acetamides and propanamides have been investigated as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a target for pain relief. nih.govresearchgate.net This suggests that this compound could be explored for its potential analgesic properties.
The azepane ring is present in a variety of bioactive molecules with a wide range of medicinal properties, including antidiabetic and antiviral activities. nih.govresearchgate.net Therefore, future research could explore the activity of this compound in these and other therapeutic areas. The versatility of the azepane scaffold continues to attract significant interest in the discovery of new lead compounds for various diseases. researchgate.net
Table of Potentially Related Compound Activities
| Compound Class | Therapeutic Area | Example of Investigated Activity |
| Azepine Derivatives | Oncology | Kinase inhibition, Tubulin inhibition korea.ac.krresearchgate.net |
| Azepane Derivatives | Neurodegeneration | γ-Secretase inhibition (Alzheimer's) nih.gov |
| Chiral Azepines | Neurodegeneration | GABA receptor modulation benthamdirect.com |
| 4-Aminophenyl Propanamides | Pain | TRPV1 antagonism nih.govresearchgate.net |
| N-Benzylated Azepanes | Neuropsychiatric Disorders | Monoamine transporter inhibition acs.orgunibe.chresearchgate.net |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-aminophenyl)-3-(azepan-1-yl)propanamide?
- Methodology :
- Coupling reactions : React 3-(azepan-1-yl)propanoic acid derivatives with 4-nitroaniline followed by catalytic hydrogenation to reduce the nitro group to an amine. Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) .
- Protection strategies : Use tert-butoxycarbonyl (Boc) to protect the amino group during synthesis, followed by deprotection with trifluoroacetic acid (TFA) .
- Validation : Confirm intermediate purity via thin-layer chromatography (TLC) and final product identity via -NMR and HRMS .
Q. Which spectroscopic techniques are critical for structural characterization?
- Key techniques :
- - and -NMR : Assign peaks for the azepane ring (δ ~2.5–3.5 ppm for CH groups) and the aromatic/amide protons (δ ~6.5–7.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H] with <2 ppm error .
- X-ray crystallography : Use SHELXL (via SHELX suite) for single-crystal refinement to resolve stereochemistry and hydrogen bonding .
Q. How to optimize analytical methods for purity assessment?
- HPLC conditions :
- Column: C18 reverse-phase (e.g., 5 µm, 250 × 4.6 mm).
- Mobile phase: Acetonitrile/water (70:30) with 0.1% formic acid.
- Detection: UV at 254 nm for aromatic moieties .
- Stability testing : Monitor degradation under stress conditions (e.g., 40°C/75% RH for 4 weeks) to identify labile functional groups (e.g., amide hydrolysis) .
Advanced Research Questions
Q. How to address contradictions in biological activity data across studies?
- Root cause analysis :
- Batch variability : Compare NMR and LC-MS profiles of compound batches to rule out impurities .
- Assay conditions : Test activity under varying pH, temperature, and solvent systems (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
- Target selectivity : Use computational docking (e.g., AutoDock Vina) to assess off-target binding to related receptors (e.g., GPCRs) .
Q. What computational strategies predict binding affinity to neurological targets?
- Workflow :
- Molecular docking : Map the compound’s conformation to receptors like GPR183 (PDB: 6K42) using force fields (e.g., AMBER) to identify key interactions (e.g., hydrogen bonds with Asp112) .
- MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and ligand-receptor dynamics .
Q. How to resolve crystallographic disorder in the azepane moiety?
- Refinement strategies :
- Use SHELXL’s PART and SUMP instructions to model disordered atoms with occupancy constraints .
- Apply anisotropic displacement parameters (ADPs) for non-hydrogen atoms and refine hydrogen positions via riding models .
Q. What are the challenges in scaling up synthesis for in vivo studies?
- Critical factors :
- Reaction scalability : Optimize microwave-assisted synthesis for higher yields (e.g., 80°C, 30 min, 150 W) .
- Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water) for cost-effective bulk production .
- Toxicity screening : Conduct acute toxicity assays in rodent models (e.g., OECD 423) prior to pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
